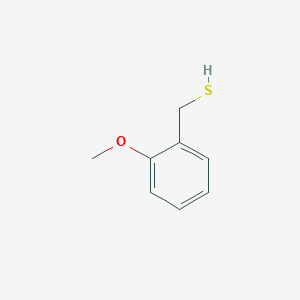

(2-Methoxyphenyl)methanethiol

Beschreibung

(2-Methoxyphenyl)methanethiol is an organosulfur compound characterized by a methoxy-substituted benzene ring attached to a methanethiol (–CH2SH) group. The methoxy group at the ortho position influences electronic properties, enhancing electron-donating effects compared to unsubstituted phenylmethanethiols.

Eigenschaften

IUPAC Name |

(2-methoxyphenyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-9-8-5-3-2-4-7(8)6-10/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRWIOAUZHXDGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2-Methoxyphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product.

Another method involves the reduction of 2-methoxybenzyl disulfide using reducing agents such as lithium aluminum hydride or sodium borohydride. This reduction process is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the chlorination of 2-methoxybenzyl alcohol followed by nucleophilic substitution with sodium hydrosulfide. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methoxyphenyl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents such as iodine or hydrogen peroxide.

Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Iodine in the presence of an oxygen atmosphere at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under an inert atmosphere.

Substitution: Sodium hydrosulfide in ethanol under reflux conditions.

Major Products Formed

Oxidation: (2-Methoxyphenyl)methyldisulfide.

Reduction: (2-Methoxyphenyl)methyl sulfide.

Substitution: Various substituted phenylmethanethiols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2-Methoxyphenyl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.

Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2-Methoxyphenyl)methanethiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Methanethiol (CH3SH)

Methanethiol, the simplest thiol, serves as a foundational comparator. Key differences include:

- Reactivity : Methanethiol is highly volatile and prone to oxidative dimerization, forming dimethyl disulfide (DMDS) . In contrast, the aromatic ring in (2-Methoxyphenyl)methanethiol likely stabilizes the thiol group, reducing spontaneous oxidation.

- Biological Effects : Methanethiol inhibits microbial growth (e.g., Methylacidiphilum fumariolicum SolV) at ~15 µM, with growth resuming post-depletion due to enzymatic detoxification via methanethiol oxidase (MtoX) . The aromatic substitution in this compound may alter bioavailability and toxicity, though specific data are lacking.

- Applications : Methanethiol is a precursor in methionine synthesis and wine aroma modulation . The target compound’s aromaticity could expand its utility in pharmaceuticals or agrochemicals.

(2-Fluorophenyl)methanethiol

This fluorinated analog () differs in substituent electronegativity:

- Applications : Both compounds are used in research, but fluorinated derivatives are often prioritized in drug discovery due to enhanced metabolic stability .

Piperazine Derivatives with 2-Methoxyphenyl Groups

Compounds like HBK14–HBK19 () incorporate 2-methoxyphenyl groups but lack the thiol moiety. Key contrasts include:

- Biological Activity : Piperazine derivatives are studied for receptor-binding properties (e.g., serotonin or dopamine receptors), whereas this compound’s thiol group may confer antioxidant or metal-chelating capabilities.

- Synthetic Routes : HBK compounds are synthesized via alkylation of piperazine precursors, while thiol-containing analogs likely require protective strategies for the –SH group during synthesis .

Comparative Data Table

| Property | This compound | Methanethiol (CH3SH) | (2-Fluorophenyl)methanethiol | HBK14–HBK19 (Piperazine Derivatives) |

|---|---|---|---|---|

| Molecular Formula | C8H10OS | CH4S | C7H7FS | Varies (C20–C24H25–29Cl/N/O2S) |

| Key Functional Groups | Thiol, Methoxy | Thiol | Thiol, Fluorine | Piperazine, Methoxyphenyl |

| Reactivity | Moderate (stabilized thiol) | High (volatile) | Moderate (electron-deficient) | Low (non-thiol) |

| Biological Role | Not well-studied | Growth inhibition | Research applications | Receptor modulation |

| Applications | Research, synthesis | Chemical intermediate | Drug development | Neuropharmacology |

Research Findings and Gaps

- Degradation Pathways : Methanethiol is degraded via MtoX to H2S and formaldehyde . The aromatic substituent in this compound may impede enzymatic processing, necessitating specialized pathways.

- Synthetic Challenges : Thiol protection/deprotection strategies are critical for derivatives like this compound, unlike methanethiol, which is commercially available .

- Toxicity Data : While methanethiol’s microbial toxicity is documented , the target compound’s safety profile remains uncharacterized.

Biologische Aktivität

(2-Methoxyphenyl)methanethiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by various studies and findings.

Chemical Structure and Properties

This compound can be represented by the chemical formula C9H12OS. It features a methoxy group (-OCH₃) on a phenyl ring, which is known to influence its biological activity through various mechanisms.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and related compounds. The presence of the methoxy group significantly enhances the compound's ability to inhibit bacterial growth.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 128 µg/mL |

| Copper complex with this compound | Escherichia coli | 256 µg/mL |

| Related methoxyphenyl derivatives | Candida albicans | 512 µg/mL |

The data indicates that this compound exhibits significant antibacterial activity comparable to standard antibiotics like streptomycin, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in various cellular models. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of this compound against HeLa and Vero cell lines. The results demonstrated:

- HeLa Cells : IC₅₀ value of 15 µM, indicating significant antiproliferative effects.

- Vero Cells : Minimal cytotoxicity observed at higher concentrations (>50 µM), suggesting selective toxicity towards cancer cells .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

- Inhibition of Key Enzymes : Interaction with enzymes involved in cell proliferation and survival pathways.

- Molecular Docking Studies : Theoretical studies suggest strong binding affinity to targets such as ribonucleotide reductase, which is crucial for DNA synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.